6-Bromo-7-fluoro-1-methyl-indazol-3-amine is a heterocyclic compound belonging to the indazole family, characterized by its unique fused ring structure that includes nitrogen atoms. Its molecular formula is and it possesses a molecular weight of approximately 230.06 g/mol. The compound features a bromine atom at the sixth position, a fluorine atom at the seventh position, and a methyl group at the first position of the indazole ring. This specific substitution pattern significantly influences its chemical properties and biological activities.
The compound is synthesized through various chemical methods, which may be scaled for industrial production. Its applications span across medicinal chemistry, where it is investigated for potential therapeutic effects, particularly against various diseases.
6-Bromo-7-fluoro-1-methyl-indazol-3-amine is classified under several categories:
The synthesis of 6-Bromo-7-fluoro-1-methyl-indazol-3-amine typically involves several key steps:
These methods can utilize various reagents and conditions, including:
The synthesis can be optimized for efficiency, often using continuous flow reactors to enhance yield and reduce reaction times .
The molecular structure of 6-Bromo-7-fluoro-1-methyl-indazol-3-amine can be described as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 230.06 g/mol |
IUPAC Name | 6-Bromo-7-fluoro-1-methyl-indazol-3-amine |
Canonical SMILES | CN1C2=C(C(=C(C=C2C(=N1)N)F)Br)N |
InChI Key | QBZSQMXJCPUGNS-UHFFFAOYSA-N |
This structure contributes to its unique reactivity and potential biological interactions .
6-Bromo-7-fluoro-1-methyl-indazol-3-amine participates in various chemical reactions due to its functional groups. Key reactions include:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological profiles .
The mechanism of action for 6-Bromo-7-fluoro-1-methyl-indazol-3-amine involves its interaction with specific molecular targets within biological systems. Research indicates that indazole derivatives can inhibit enzymes such as phosphoinositide 3-kinase δ, which is implicated in various diseases, including cancer and inflammatory disorders . This inhibition can lead to altered signaling pathways that affect cell proliferation and survival.
Studies have shown that this compound exhibits significant activity against certain cancer cell lines, indicating its potential as an anticancer agent .
Property | Data |
---|---|
Boiling Point | Not available |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties play an essential role in determining the compound's behavior in various environments and applications .
6-Bromo-7-fluoro-1-methyl-indazol-3-amine has several notable applications across different fields:
The unique combination of bromine and fluorine substitutions enhances its specificity in biological interactions, making it an interesting subject for further research in medicinal chemistry .
The synthesis of 6-bromo-7-fluoro-1-methyl-indazol-3-amine (CAS 2760849-92-9) relies heavily on efficient bromination-cyclization cascades. A particularly effective approach utilizes N-bromosuccinimide (NBS) as the brominating agent for regioselective functionalization of 2,6-dichlorobenzonitrile precursors. Optimization studies demonstrate that employing 1.07 equivalents of NBS in 10 equivalents of 96% sulfuric acid at 25°C achieves >93% analytical yield of the critical intermediate 3-bromo-2,6-dichlorobenzonitrile with minimal formation of dibrominated byproducts or hydrolyzed amide impurities. This represents a significant improvement over older methods using potassium bromate/sulfuric acid, which suffered from safety hazards and lower yields (~60%) [4]. Subsequent heterocycle formation proceeds via hydrazine-mediated cyclization under carefully controlled conditions to afford the indazole core. The cascade approach provides a streamlined route that has been successfully demonstrated on hundred-gram scales without requiring column chromatography purification, achieving isolated yields of 75-80% for the brominated intermediate [4] [2].
Table 1: Optimization of Bromination Conditions for Intermediate Synthesis
Brominating Agent | Acid System | Equivalents | Temperature | Yield (%) | Major Impurities |
---|---|---|---|---|---|
KBrO₃ | H₂SO₄ | Excess | 0°C to -10°C | ~60 | Hydrolysis products |
Br₂ | H₂SO₄ | 1.2 | Elevated | Low | Amide hydrolysis |
NBS | H₂SO₄ (96%) | 1.07 | 25°C | >93 A% | Minimal dibromination |
NBS | TFA/AcOH | 1.2 | 25°C | No reaction | Starting material |
Palladium-catalyzed cross-coupling methodologies offer a powerful alternative for constructing the indazole scaffold, particularly when introducing structural complexity at specific positions. The Suzuki-Miyaura reaction has been successfully adapted using PdCl₂(dppf)₂ as a catalyst system for coupling bromo-substituted indazole intermediates with diverse boronic acids or esters. This approach enables the introduction of aryl, heteroaryl, or vinyl groups at position C-5 of the indazole ring under relatively mild conditions (90°C in 1,4-dioxane/H₂O 1:1 solvent mixture). Key to success is the use of Cs₂CO₃ as a base under inert atmosphere (nitrogen protection), which significantly shortens reaction times while improving yields compared to traditional Pd(PPh₃)₄ systems [10] [3]. These catalytic methods are particularly valuable for late-stage diversification of the bromo-functionalized indazole core, enabling efficient exploration of structure-activity relationships in medicinal chemistry programs targeting kinase inhibition and other biological activities .
Achieving precise regiocontrol during halogenation remains a critical challenge in 6-bromo-7-fluoro-1-methyl-indazol-3-amine synthesis. Direct bromination of pre-formed indazole rings often leads to undesired regioisomers, as evidenced by failed attempts using N-bromosuccinimide (NBS) on 4-chloro-1H-indazol-3-amine, which predominantly yielded isomer 11 instead of the desired 7-bromo derivative [4]. Successful strategies instead focus on substrate-directed halogenation of benzonitrile precursors prior to heterocycle formation. The ortho-directing effect of the cyano group combined with steric factors enables selective bromination at the meta position relative to fluorine in dichloro precursors. Careful optimization established that electrophilic bromination must precede cyclization, as attempts to functionalize protected 3-aminoindazole derivatives (e.g., using organolithium reagents like n-BuLi, LDA, or LiHMDS followed by electrophilic bromination or borylation) resulted in complex mixtures without the desired C7 functionalization [4]. The positional specificity is further enhanced by selecting appropriate solvents and controlling stoichiometry to prevent polybromination.
The critical N1-methyl group introduction is most efficiently accomplished through SN₂ displacement on halogenated precursors. Research demonstrates that 6-bromo-5-fluoro-1H-indazol-3-amine undergoes selective N-alkylation using methyl iodide in the presence of mild bases (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents such as DMF or acetonitrile. This approach takes advantage of the enhanced nucleophilicity of the indazole N1 nitrogen compared to the N2 position, with typical reaction conditions ranging from room temperature to 60°C for 4-12 hours. The reaction efficiency depends significantly on the electron-withdrawing effects of the existing bromo and fluoro substituents, which moderately decrease nucleophilicity but enhance regioselectivity. Alternative methylation agents like dimethyl sulfate offer cost advantages but require careful pH control to prevent O-alkylation byproducts. Successful implementation of this methodology provides direct access to 6-bromo-5-fluoro-1-methyl-1H-indazol-3-amine (CAS 2760850-48-2) with typical isolated yields exceeding 85% and purity ≥95% [9] [3].
Advanced catalytic methodologies significantly suppress unwanted side reactions during indazole synthesis. For Suzuki cross-coupling steps on bromo-functionalized intermediates, PdCl₂(dppf)₂ demonstrates superior performance over traditional Pd(PPh₃)₄ systems, particularly in minimizing protodebromination and homocoupling byproducts. This catalyst facilitates efficient coupling of 5-bromo-1H-indazol-3-amine with diverse boronic acid esters at reduced catalyst loadings (typically 1-3 mol%) in 1,4-dioxane/H₂O solvent systems. The chelating dppf ligand stabil the palladium(0) species, preventing aggregation and subsequent formation of palladium black that often plagues indazole coupling reactions. Additionally, the Cs₂CO₃ base plays a crucial role in suppressing hydrolytic byproducts during prolonged heating at 90°C. For methylation steps, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction kinetics in biphasic systems, allowing lower reaction temperatures and reduced alkyl halide consumption. These catalytic innovations collectively enable multigram-scale production of 6-bromo-7-fluoro-1-methyl-indazol-3-amine derivatives with typical purity profiles exceeding 98% without recourse to chromatographic purification [10] [3] [9].
CAS No.: 28164-57-0
CAS No.: 24622-61-5
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: 94087-41-9